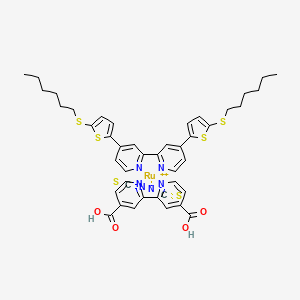
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is a complex organometallic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) typically involves the coordination of ruthenium with the specified ligands. The reaction conditions often include:
- Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Sometimes, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
- Large-scale synthesis in batch reactors.
- Purification processes such as crystallization or chromatography.
- Quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions may result in new organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biology
Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.
Drug Delivery: It can be used in the design of drug delivery systems due to its ability to interact with biological molecules.
Medicine
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Solar Cells: The compound is used in dye-sensitized solar cells (DSSCs) due to its ability to absorb light and convert it into electrical energy.
Sensors: It is used in the development of sensors for detecting various chemical and biological substances.
Wirkmechanismus
The mechanism by which Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) exerts its effects involves:
Molecular Targets: The compound interacts with DNA, proteins, and other biomolecules.
Pathways Involved: It can induce apoptosis in cancer cells, inhibit enzyme activity, and modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(II) Polypyridyl Complexes: Similar in structure and applications.
Ruthenium(II) Arene Complexes: Known for their catalytic and therapeutic properties.
Uniqueness
Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is unique due to its specific ligand arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as solar cells and bioimaging.
Eigenschaften
Molekularformel |
C44H44N6O4RuS6 |
|---|---|
Molekulargewicht |
1014.3 g/mol |
InChI |
InChI=1S/C30H36N2S4.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-18,21-22H,3-10,19-20H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2 |
InChI-Schlüssel |
ZEXAHKWZTIWSCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


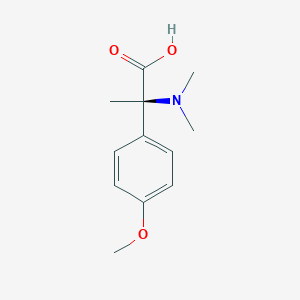
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
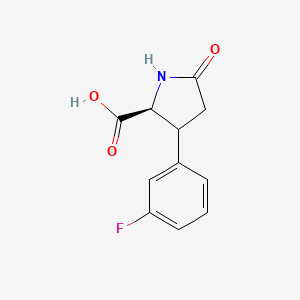
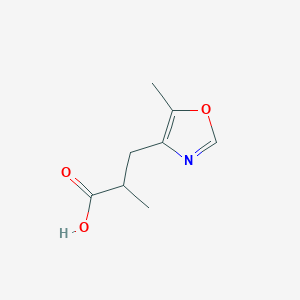
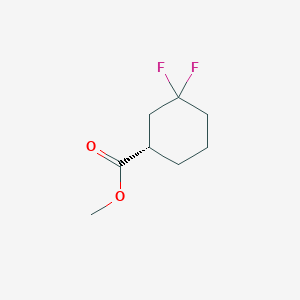
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
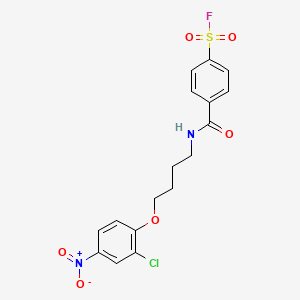
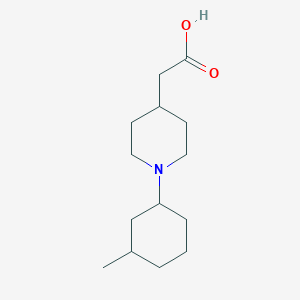
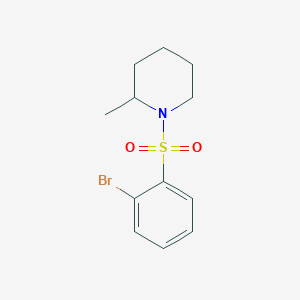
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
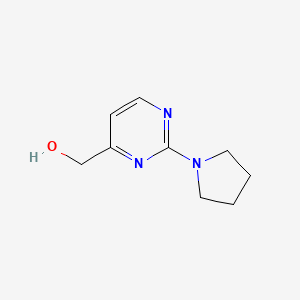
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)
